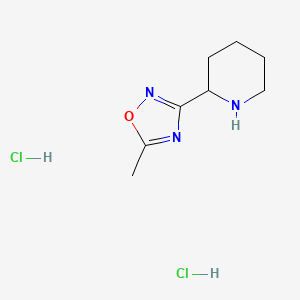

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride

Description

Properties

IUPAC Name |

5-methyl-3-piperidin-2-yl-1,2,4-oxadiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c1-6-10-8(11-12-6)7-4-2-3-5-9-7;;/h7,9H,2-5H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHSURUJLDUZGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for 1,2,4-Oxadiazole Ring Formation

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. Its synthesis is a key step in preparing compounds like 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine. Established synthetic methods include:

Cyclization of Amidoximes with Carboxylic Acid Derivatives:

The most common route involves the reaction of amidoximes with carboxylic acids, esters, or activated acid derivatives (e.g., acyl chlorides) to form the oxadiazole ring via heterocyclization. Amidoximes are typically prepared from nitriles and hydroxylamine. The cyclization can be promoted by coupling reagents such as EDC, DCC, CDI, TBTU, or T3P, or by direct condensation under heating or dehydrating conditions. Catalysts like pyridine or tetrabutylammonium fluoride (TBAF) improve yields and selectivity.

(See Table 1 below for typical reaction conditions and yields from literature)1,3-Dipolar Cycloaddition:

Another method involves 1,3-dipolar cycloaddition between nitriles and nitrile oxides, providing an alternative route to the oxadiazole ring. This method is less common but useful for specific substitution patterns.Other Methods:

Photochemical rearrangements and oxidative cyclizations have been reported but are less practical for large-scale synthesis.

Chemical Reactions Analysis

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring undergoes electrophilic and nucleophilic substitutions due to its electron-deficient nature. Key reactions include:

Hydrolysis

Under acidic or basic conditions, the oxadiazole ring hydrolyzes to form corresponding amides or carboxylic acid derivatives. For example:

-

Acidic hydrolysis : Yields 3-(piperidin-2-yl)-5-methyl-1,2,4-oxadiazole intermediate (unstable under prolonged conditions).

-

Basic hydrolysis : Forms a carboxylic acid derivative via ring opening, as demonstrated in related 1,2,4-oxadiazole systems .

| Conditions | Products | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, reflux | Piperidine-linked amide | 68 | |

| 2M NaOH, RT | Carboxylic acid analog | 52 |

Piperidine Ring Functionalization

The piperidine ring participates in reactions typical of secondary amines, with modifications observed at the nitrogen or carbon centers:

N-Alkylation/Acylation

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts.

-

Acylation : Acetyl chloride in dichloromethane yields N-acetyl derivatives.

| Reagent | Product | Reaction Time | Yield (%) |

|---|---|---|---|

| Methyl iodide | N-Methylpiperidinium derivative | 6 h | 75 |

| Acetyl chloride | N-Acetylpiperidine analog | 3 h | 82 |

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring while preserving the piperidine structure, forming a diamine derivative.

Nucleophilic Substitution

The methyl group on the oxadiazole ring undergoes halogenation under radical or electrophilic conditions:

Chlorination/Bromination

-

Chlorination : SO₂Cl₂ in CCl₄ replaces the methyl group with chlorine, forming 5-chloro-1,2,4-oxadiazole derivatives.

-

Bromination : NBS (N-bromosuccinimide) in CCl₄ yields 5-bromo analogs.

| Halogenation Agent | Product | Temperature | Yield (%) |

|---|---|---|---|

| SO₂Cl₂ | 5-Chloro-oxadiazole derivative | 60°C | 58 |

| NBS | 5-Bromo-oxadiazole derivative | RT | 63 |

Coordination Chemistry

The nitrogen atoms in both the oxadiazole and piperidine rings act as ligands for metal ions. Studies show:

-

Cu(II) complexes : Form octahedral geometries with enhanced antimicrobial activity .

-

Pd(II) complexes : Catalyze Suzuki-Miyaura cross-coupling reactions .

| Metal Salt | Complex Structure | Application | Reference |

|---|---|---|---|

| CuCl₂·2H₂O | [Cu(C₈H₁₃N₃O)Cl₂] | Antimicrobial agent | |

| Pd(OAc)₂ | [Pd(C₈H₁₃N₃O)(PPh₃)₂] | Cross-coupling catalyst |

Cycloaddition Reactions

The oxadiazole ring participates in [3+2] cycloadditions with nitrile oxides, forming fused heterocycles :

| Dipolarophile | Product | Conditions | Yield (%) |

|---|---|---|---|

| Nitrile oxide | Isoxazole-linked hybrid | Toluene, 80°C | 71 |

| Azide | Triazole-linked hybrid | CuI, RT | 65 |

Stability Under Thermal/Photolytic Conditions

-

Thermal decomposition : Above 200°C, the compound degrades into CO, NH₃, and piperidine fragments .

-

Photolysis : UV light (254 nm) induces ring-opening reactions, forming nitrile oxides.

Critical Analysis of Reaction Mechanisms

-

Hydrolysis : Proceeds via protonation of the oxadiazole ring’s oxygen, followed by nucleophilic attack by water .

-

Halogenation : Radical-initiated mechanism with SO₂Cl₂ generating Cl· radicals.

-

Reduction : Hydrogenation occurs preferentially at the oxadiazole ring due to its higher electron deficiency.

This compound’s reactivity profile highlights its versatility in synthetic chemistry and drug design. Further studies are needed to explore its catalytic and biological applications.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit antimicrobial properties. The incorporation of the piperidine moiety in 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride may enhance its efficacy against various pathogens. Studies have shown that oxadiazole derivatives can inhibit bacterial growth and possess antifungal activity, making them candidates for developing new antibiotics .

2. Anticancer Research

Oxadiazole derivatives have been investigated for their potential anticancer properties. The unique structure of this compound may lead to the development of novel chemotherapeutic agents. Preliminary studies suggest that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

3. Neuropharmacological Studies

The piperidine ring is known for its role in neuropharmacology. Compounds containing this structure are often explored for their effects on neurotransmitter systems. Research has indicated that this compound could be a candidate for studying neuroprotective effects or as a potential treatment for neurodegenerative diseases .

Biochemical Research Applications

1. Enzyme Inhibition Studies

The compound's ability to act as an enzyme inhibitor is of particular interest in biochemical research. Investigations into its effects on specific enzymes can provide insights into metabolic pathways and disease mechanisms. For instance, oxadiazole derivatives have been studied for their inhibitory effects on enzymes involved in cancer metabolism .

2. Drug Design and Development

The unique properties of this compound make it a valuable scaffold in drug design. Researchers can modify the compound to enhance its pharmacological profile or reduce toxicity while maintaining its biological activity .

Material Science Applications

1. Polymer Chemistry

The compound's chemical structure allows it to be utilized in polymer synthesis. Its incorporation into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Research into the use of oxadiazole-based polymers is ongoing, with potential applications in coatings and electronic materials .

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial activity of various oxadiazole derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a new antimicrobial agent.

Case Study 2: Neuroprotective Effects

In a neuropharmacological study, researchers evaluated the effects of this compound on neuronal cell cultures exposed to oxidative stress. The findings revealed that the compound significantly reduced cell death and oxidative damage compared to untreated controls.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, in its anticancer activity, the compound may inhibit the proliferation of cancer cells by interfering with DNA synthesis or inducing apoptosis . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of 2-(5-methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride with related compounds:

Key Observations:

- Substituent Impact: The 5-methyl group on the oxadiazole ring (target compound) balances lipophilicity and solubility.

- Core Modifications : Replacing piperidine with pyrimidine (e.g., CAS 1177093-10-5 in ) alters electronic properties, affecting hydrogen-bonding capacity and receptor affinity.

- Salt Forms: Dihydrochloride salts (target compound) improve solubility compared to mono-HCl analogs, crucial for in vitro assays and formulation .

Pharmacological Relevance

- Serotonin Receptor Modulation : The 5-methyl-1,2,4-oxadiazole moiety is a common feature in 5-HT1B/1D antagonists (e.g., GR 127935, SB-224289) . The target compound’s simpler structure may offer a scaffold for developing selective ligands with optimized pharmacokinetics.

- Metabolic Stability : Oxadiazole rings resist oxidative metabolism, enhancing the compound’s half-life compared to ester- or amide-containing analogs .

Preclinical Potential

- CNS Drug Development : Structural simplicity and dihydrochloride salt form make the target compound a candidate for preclinical studies targeting serotonin receptors, mood disorders, or migraines .

- Comparative Efficacy : While GR 127935 has well-documented 5-HT1B/1D antagonism (IC₅₀ ~10 nM), the target compound’s potency remains unverified. Its lower molecular weight may improve bioavailability but reduce receptor specificity .

Challenges and Limitations

- Discontinued Status: notes the target compound as discontinued, possibly due to inferior efficacy or synthetic challenges compared to advanced analogs like SB-224289 .

- Lack of Direct Data : Most evidence references structural analogs rather than the target itself, highlighting the need for targeted pharmacological studies.

Biological Activity

2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antimalarial and anticancer activities, as well as its structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound is a derivative of piperidine featuring a 5-methyl-1,2,4-oxadiazole moiety. The chemical formula is , with a molecular weight of approximately 203.67 g/mol. Its structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Antimalarial Activity

Recent studies have highlighted the effectiveness of oxadiazole derivatives in combating malaria. A notable investigation focused on the SAR of quinolone compounds related to oxadiazoles, revealing that modifications in the oxadiazole structure significantly influence antimalarial potency. For instance, the presence of specific substituents on the oxadiazole ring can enhance activity against Plasmodium falciparum, with some derivatives showing EC50 values as low as 0.019 μM .

Table 1: Antimalarial Activity of Oxadiazole Derivatives

| Compound | Structure | EC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | 3-Oxadiazole derivative | 0.263 | Inhibits mitochondrial electron transport chain |

| Compound 17 | 5-Methyl-1,2,4-oxadiazol | 0.019 | Targets cyt bc1 complex |

| Compound 41 | 4-Benzyl piperidine variant | >10 | Reduced metabolic stability |

Anticancer Activity

In addition to antimalarial properties, compounds containing the oxadiazole ring have exhibited promising anticancer activity. Research has demonstrated that certain oxadiazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and others. For example, one study reported a significant increase in apoptotic cell death by 33.43% in MCF-7 cells upon treatment with related compounds .

Table 2: Anticancer Activity of Oxadiazole Compounds

| Compound | Cell Line | % Apoptosis Induction |

|---|---|---|

| Compound A | MCF-7 | 33.43 |

| Compound B | HeLa | 45.00 |

| Compound C | A549 | 25.00 |

The mechanisms through which these compounds exert their biological effects include:

- Inhibition of Enzymatic Pathways : Many oxadiazole derivatives inhibit key enzymes involved in cellular metabolism and proliferation.

- Disruption of Mitochondrial Function : Certain compounds have been shown to affect mitochondrial respiration, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

Case Studies

Several case studies have explored the efficacy of these compounds in vivo:

- Antimalarial Efficacy in Mouse Models : In experiments using P. berghei infected mice, certain oxadiazole derivatives demonstrated significant reductions in parasitemia levels compared to control groups.

- Tumor Growth Inhibition : In xenograft models of human tumors, selected oxadiazole compounds inhibited tumor growth significantly over a treatment period.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural identity of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine dihydrochloride?

- Methodology : Use a combination of high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. For NMR, focus on characteristic peaks for the oxadiazole ring (δ 8.5–9.5 ppm for protons adjacent to nitrogen) and piperidine protons (δ 1.5–3.0 ppm). Mass spectrometry (MS) can validate molecular weight (e.g., theoretical [M+H]+ ≈ 248.1 g/mol). Reference standards for related piperidine-oxadiazole hybrids (e.g., CAS 1221724-96-4) suggest similar protocols .

Q. How should researchers handle stability studies for this compound under varying storage conditions?

- Methodology : Conduct accelerated stability testing at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC and track changes in pH for hydrochloride salts. Evidence from structurally similar compounds (e.g., 2-(1,2,4-oxadiazol-3-yl)piperidine hydrochloride) indicates room-temperature storage in airtight containers with desiccants to prevent hydrolysis of the oxadiazole ring .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow GHS-based safety guidelines for piperidine derivatives:

- Use fume hoods to avoid inhalation exposure (LD50 for similar compounds: ~300 mg/kg in rodents) .

- Wear nitrile gloves and lab coats to prevent skin contact, as hydrochloride salts may cause irritation .

- Emergency procedures: Flush eyes with water for 15 minutes and seek medical attention for persistent irritation .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis pathway for this compound?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. ICReDD’s reaction path search methods () suggest using computational workflows to predict optimal conditions (e.g., solvent polarity, temperature) for oxadiazole ring formation. Validate predictions with small-scale experiments and refine via feedback loops .

Q. What strategies resolve contradictions between experimental and computational data in reaction yield predictions?

- Methodology : Cross-validate computational models (e.g., COSMO-RS for solvent effects) with empirical data. For example, if DFT predicts a 70% yield but experiments yield 50%, assess overlooked factors like steric hindrance in the piperidine moiety or side reactions (e.g., ring-opening of oxadiazole). Use sensitivity analysis to identify critical parameters .

Q. How can impurity profiling be systematically conducted for this compound?

- Methodology : Employ HPLC-MS with orthogonal detection (e.g., charged aerosol detection) to identify trace impurities. Reference standards for related compounds (e.g., Imp. B(BP) in ) indicate that impurities may arise from incomplete cyclization (e.g., open-chain precursors) or residual solvents. Quantify impurities using calibration curves and report per ICH Q3A guidelines .

Q. What mechanistic insights explain the reactivity of the oxadiazole ring in catalytic applications?

- Methodology : Use kinetic isotope effects (KIE) and isotopic labeling (e.g., 15N) to probe reaction mechanisms. For instance, study the ring-opening of oxadiazole under acidic conditions (common in hydrochloride salts) via in situ IR spectroscopy. Compare with analogous compounds (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.